molecular formula C6H3BrIN3 B6188971 1-azido-2-bromo-4-iodobenzene CAS No. 1379355-30-2

1-azido-2-bromo-4-iodobenzene

Cat. No.: B6188971
CAS No.: 1379355-30-2
M. Wt: 323.9
InChI Key:
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Description

1-azido-2-bromo-4-iodobenzene is an organic compound that belongs to the class of aryl azides. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. It is widely used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-2-bromo-4-iodobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and iodo groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-bromo-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido, bromo, and iodo groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as tin hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), bromine (Br2), iodine (I2)

    Reduction: Tin hydride (SnH4)

    Coupling: Palladium catalysts (Pd), copper-free conditions

Major Products

    Substitution: Various substituted benzene derivatives

    Reduction: Amino-substituted benzene derivatives

    Coupling: Complex organic molecules with extended conjugation

Scientific Research Applications

1-azido-2-bromo-4-iodobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological systems and as a probe for investigating biochemical pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-iodobenzene involves its reactivity with various chemical reagents. The azido group can undergo nucleophilic substitution, while the bromo and iodo groups can participate in electrophilic substitution reactions. These reactions enable the compound to form new chemical bonds and participate in complex chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-iodobenzene
  • 1-azido-4-bromo-2-iodobenzene
  • 2-bromo-4-iodobenzene

Uniqueness

1-azido-2-bromo-4-iodobenzene is unique due to the presence of all three functional groups (azido, bromo, and iodo) on the benzene ring. This combination of substituents provides the compound with distinct reactivity and versatility in chemical synthesis, making it a valuable tool in scientific research.

Properties

CAS No.

1379355-30-2

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

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